molecular formula C11H11NO2 B1629494 Ethyl 4-cyano-2-methylbenzoate CAS No. 220389-17-3

Ethyl 4-cyano-2-methylbenzoate

Cat. No.: B1629494
CAS No.: 220389-17-3
M. Wt: 189.21 g/mol
InChI Key: SPCFCNSKNBMRGO-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, characterized by the presence of a cyano group at the fourth position and a methyl group at the second position on the benzene ring, with an ethyl ester functional group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Scientific Research Applications

Ethyl 4-cyano-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-2-methylbenzoate largely depends on its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound a useful intermediate in various organic reactions. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

    Methyl 4-cyano-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-cyano-3-methylbenzoate: Similar structure but with the methyl group at the third position.

    Ethyl 4-cyano-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and ester groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCFCNSKNBMRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617282
Record name Ethyl 4-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220389-17-3
Record name Ethyl 4-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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